rac Epinephrine-1-Sulfuronthiate
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Overview
Description
rac Epinephrine-1-Sulfuronthiate is a synthetic compound with the chemical formula C9H13NO5S2 and a molecular weight of 279.33 g/mol . It is an impurity of epinephrine, a principal sympathomimetic hormone produced by the adrenal medulla . This compound is known for its combined alpha- and beta-agonist activity, making it a significant subject of study in various scientific fields .
Preparation Methods
The preparation of rac Epinephrine-1-Sulfuronthiate involves synthetic routes that typically include the esterification of thiosulfuric acid with 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethyl . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using high-purity reagents and advanced purification techniques to achieve the required quality standards .
Chemical Reactions Analysis
rac Epinephrine-1-Sulfuronthiate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur-containing groups to thiols or other reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfur-containing group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rac Epinephrine-1-Sulfuronthiate has several scientific research applications:
Mechanism of Action
rac Epinephrine-1-Sulfuronthiate exerts its effects by acting as a non-selective agonist at alpha- and beta-adrenergic receptors, which are G-protein-coupled receptors . The main therapeutic effect arises from its agonist action on beta2-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production . This results in smooth muscle relaxation, particularly in bronchial tissues, alleviating bronchospasm and other respiratory symptoms .
Comparison with Similar Compounds
rac Epinephrine-1-Sulfuronthiate can be compared with other similar compounds, such as:
Epinephrine: The primary hormone and neurotransmitter with combined alpha- and beta-agonist activity.
Norepinephrine: Another endogenous catecholamine with similar adrenergic receptor activity but differing in its primary physiological roles.
Isoproterenol: A synthetic catecholamine with selective beta-adrenergic activity, used primarily as a bronchodilator and cardiostimulant.
Properties
Molecular Formula |
C9H13NO5S2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
1,2-dihydroxy-4-[2-(methylamino)-1-sulfosulfanylethyl]benzene |
InChI |
InChI=1S/C9H13NO5S2/c1-10-5-9(16-17(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15) |
InChI Key |
XALYDIAXSNKXPW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)SS(=O)(=O)O |
Origin of Product |
United States |
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